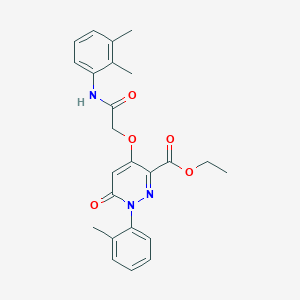

2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of novel benzamide compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

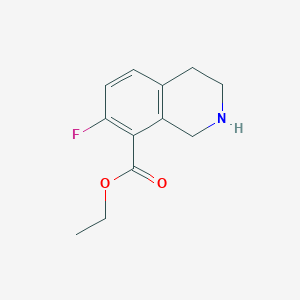

The molecular structure of “2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” is characterized by a pyrrolidine ring, a benzamide group, and a nitro group . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis

While specific chemical reactions involving “2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” are not available, benzamides and pyrrolidines are known to participate in various chemical reactions .科学的研究の応用

Neuroleptic Activity

Benzamides, especially those with specific structural modifications, have been synthesized and evaluated for their neuroleptic activity, which is crucial in the treatment of psychosis. A study involving the synthesis of benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines found that certain compounds, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, exhibited significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potent neuroleptic properties. This compound was more potent than haloperidol and metoclopramide, suggesting its potential use as a drug with few side effects in psychosis treatment (Iwanami et al., 1981).

Anticancer Properties

Novel quinuclidinone derivatives, designed and synthesized as potential anticancer agents, demonstrated significant anti-proliferative activities. Among these, specific analogues showed potent activity against cancer cell lines, indicating the potential of structurally similar benzamides in cancer treatment. The study highlights the importance of structural features in the anticancer activity of these compounds (Soni et al., 2015).

Organic Synthesis Applications

Benzamides, including those with nitro and methyl groups, have been employed as intermediates in the synthesis of various organic compounds. For example, the methylation of C-H bonds was facilitated by the use of benzamides in combination with phenyltrimethylammonium salts, showcasing the role of these compounds in organic synthesis methodologies (Uemura et al., 2016). Additionally, N-phenyl-benzamides have been studied for their corrosion inhibition properties on mild steel in acidic conditions, further illustrating the versatility of benzamide derivatives in chemical applications (Mishra et al., 2018).

特性

IUPAC Name |

2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-12-15(8-5-9-16(12)21(24)25)18(23)19-13-10-17(22)20(11-13)14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKWVXCUKKDCFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2833222.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2833226.png)

![[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate](/img/structure/B2833230.png)